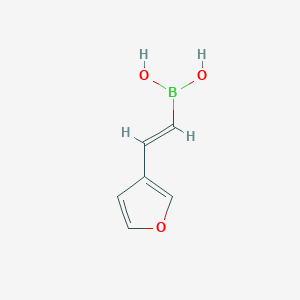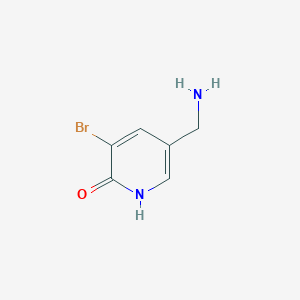
5-(Aminomethyl)-3-bromopyridin-2-ol
Overview
Description
5-(Aminomethyl)-3-bromopyridin-2-ol, also known as 5-AMBP, is an important organic compound used in various scientific applications. It is a secondary amine that is used in various chemical and biochemical reactions, and has a wide range of applications in scientific research. 5-AMBP is also used as an intermediate in the synthesis of other compounds and drugs.
Scientific Research Applications
Selective Amination Catalysis
Research shows the effectiveness of 5-(Aminomethyl)-3-bromopyridin-2-ol derivatives in selective amination reactions. A study demonstrated that the amination of polyhalopyridines catalyzed by a palladium-xantphos complex predominantly yields aminopyridine products with high chemoselectivity and isolated yields, showcasing the compound's role in facilitating selective catalytic transformations (Ji, Li, & Bunnelle, 2003).
Copper Catalysis in Aryl Halides Amination
Another application involves the use of copper catalysis for the amination of aryl halides, where bromopyridine derivatives are converted into aminopyridines under mild conditions and low catalyst loading, highlighting the compound's adaptability in copper-catalyzed synthesis processes (Lang, Zewge, Houpis, & Volante, 2001).
Electrocatalytic Carboxylation
A notable electrochemical application is the electrocatalytic carboxylation of aminopyridine derivatives with CO2 in ionic liquids. This procedure offers a green chemistry approach by avoiding volatile and toxic solvents, showcasing the potential of this compound derivatives in sustainable chemical processes (Feng, Huang, Liu, & Wang, 2010).
Synthesis of Ligands and Complexes
Research also extends to the synthesis of mono-, bis-, and tris-tridentate ligands based on pyridine derivatives for the complexation of lanthanide(III) cations. This demonstrates the compound's utility in creating sophisticated ligands for metal complexation, which can have implications in materials science and catalysis (Charbonnière, Weibel, & Ziessel, 2001).
Antimicrobial Activities
Furthermore, the synthesis and assessment of antimicrobial activities of substituted pyridin-2-amines underline the potential biological applications of this compound derivatives. These compounds exhibit notable activity, suggesting their relevance in the development of new antimicrobial agents (Senbagam, Vanangamudi, & Thirunarayanan, 2016).
properties
IUPAC Name |
5-(aminomethyl)-3-bromo-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3H,2,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADFUCNVIIYHPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




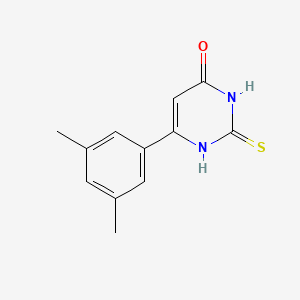
![[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid](/img/structure/B1471712.png)
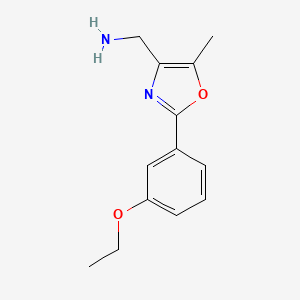
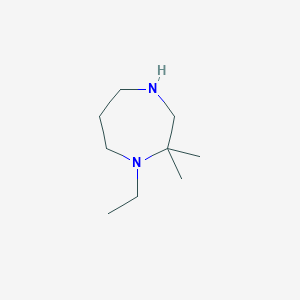
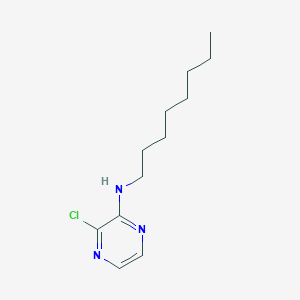
![3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1471721.png)
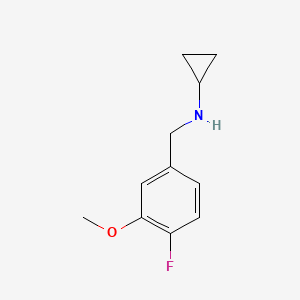

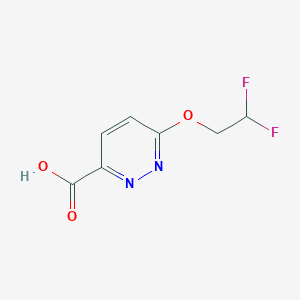
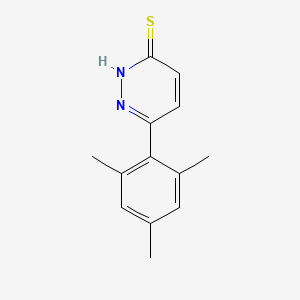
![(1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1471728.png)
![2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1471730.png)
